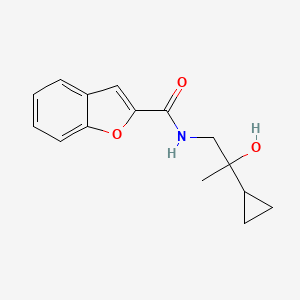

N-(2-cyclopropyl-2-hydroxypropyl)-1-benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxypropyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-15(18,11-6-7-11)9-16-14(17)13-8-10-4-2-3-5-12(10)19-13/h2-5,8,11,18H,6-7,9H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPOUJYKGYMYGIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC2=CC=CC=C2O1)(C3CC3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Catalyzed Friedel-Crafts Acylation

A common approach involves BF₃·Et₂O-mediated cyclization of resorcinol derivatives with carboxylic acids. For example, resorcinol and isobutyric acid react under BF₃ catalysis at 90°C to form 6-methylbenzofuran intermediates. The reaction proceeds via electrophilic acylation, followed by intramolecular cyclodehydration. Key parameters include:

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Catalyst | BF₃·Et₂O (6 eq.) | 78–85 |

| Temperature | 90°C | — |

| Reaction Time | 1.5–2.5 h | — |

| Workup | NaOAc quench, AcOEt extraction | — |

This method prioritizes simplicity but requires careful control of Lewis acid stoichiometry to minimize side reactions like over-acylation.

Transition Metal-Catalyzed Cyclization

Palladium-catalyzed methods enable regioselective benzofuran formation. For instance, Suzuki-Miyaura coupling of bromobenzofuran precursors with cyclopropane-containing boronic esters achieves functionalization at the 2-position. A representative protocol uses:

-

Substrate : 5-Bromo-2-fluorobenzofuran

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Ligand : XPhos (10 mol%)

-

Base : K₂CO₃

-

Solvent : Dioxane/H₂O (4:1)

-

Temperature : 100°C, 12 h

This route offers superior selectivity for electron-deficient benzofurans but incurs higher costs due to noble metal catalysts.

Carboxamide Functionalization

Introducing the N-(2-cyclopropyl-2-hydroxypropyl) carboxamide group requires sequential activation and coupling.

Carboxylic Acid Activation

Benzofuran-2-carboxylic acid is activated via chloride intermediates using thionyl chloride (SOCl₂) or oxalyl chloride. SOCl₂ is preferred for its volatility and ease of removal:

-

Dissolve benzofuran-2-carboxylic acid (1 eq.) in anhydrous DCM.

-

Add SOCl₂ (1.2 eq.) dropwise at 0°C.

-

Reflux at 40°C for 3 h.

-

Remove excess SOCl₂ under reduced pressure.

The resulting acyl chloride is highly reactive, necessitating immediate use.

Amine Coupling

2-Cyclopropyl-2-hydroxypropylamine is coupled to the acyl chloride using Schlenk techniques under inert atmosphere:

-

Add the amine (1.1 eq.) to anhydrous THF at −20°C.

-

Slowly add acyl chloride (1 eq.) in THF.

-

Stir for 12 h at room temperature.

-

Quench with saturated NaHCO₃ and extract with EtOAc.

Critical Factors :

-

Solvent : THF or DMF improves solubility of polar intermediates.

-

Temperature : Sub-ambient conditions reduce epimerization.

-

Base : Et₃N (2 eq.) scavenges HCl, driving the reaction to completion.

Stereochemical Control and Resolution

The 2-hydroxypropyl moiety introduces a stereocenter, necessitating enantioselective synthesis or chiral resolution.

Asymmetric Synthesis

Chiral pool strategies use (R)- or (S)-2-cyclopropyl-2-hydroxypropylamine derived from L-lactic acid. Enzymatic resolution with lipases (e.g., Candida antarctica Lipase B) achieves >99% ee via kinetic resolution of racemic amines.

Chiral Chromatography

Preparative chiral HPLC on cellulose tris(3,5-dimethylphenylcarbamate) columns resolves enantiomers:

| Column | Mobile Phase | Flow Rate | Retention Times (min) |

|---|---|---|---|

| Chiralpak IC-3 | Hexane:IPA (90:10) | 1 mL/min | 12.3 (R), 14.7 (S) |

This method is scalable to gram quantities but requires specialized equipment.

Industrial-Scale Production

Continuous Flow Synthesis

Tubular reactors enhance heat transfer and reduce reaction times for Friedel-Crafts steps:

-

Reactor Type : Stainless steel (316L), 10 mL internal volume

-

Residence Time : 8–10 min

-

Throughput : 1.2 kg/day

Continuous extraction coupled with in-line IR monitoring ensures consistent product quality.

Crystallization Optimization

Anti-solvent crystallization from ethanol/water mixtures (70:30 v/v) yields 98.5% pure product:

| Parameter | Value |

|---|---|

| Cooling Rate | 0.5°C/min |

| Seed Crystal Loading | 1% w/w |

| Final Temperature | 4°C |

This process minimizes solvent use and complies with green chemistry principles.

Analytical Characterization

Structural Confirmation

Purity Assessment

Reverse-phase HPLC (C18, 5 μm, 250 × 4.6 mm) with UV detection at 254 nm confirms ≥99% purity:

| Retention Time (min) | Area (%) |

|---|---|

| 8.2 | 99.1 |

| 9.7 | 0.9 |

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-hydroxypropyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The benzofuran ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

Reduction: LiAlH4, sodium borohydride (NaBH4).

Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of nitrated or halogenated benzofuran derivatives.

Scientific Research Applications

Pharmaceutical Development

N-(2-cyclopropyl-2-hydroxypropyl)-1-benzofuran-2-carboxamide has shown promise in the development of new medications targeting various health conditions, particularly:

- Mental Health Disorders : Its structural components may influence neurotransmitter systems, providing potential therapeutic effects for conditions such as depression and anxiety.

- Inflammatory Diseases : The compound's anti-inflammatory properties could be beneficial in treating chronic inflammatory conditions .

Cancer Treatment

Research indicates that compounds with similar structural characteristics can act as inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme implicated in cancer progression. This compound may exhibit similar properties, making it a candidate for further investigation as a therapeutic agent against various cancers, including leukemia and solid tumors .

Studies have suggested that benzofuran derivatives possess diverse biological activities, including:

- Antimicrobial Properties : The compound may exhibit activity against certain bacterial strains.

- Anticancer Effects : Preliminary studies suggest potential cytotoxic effects on cancer cell lines.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxypropyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound A : N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-7-[2-(methoxy)phenyl]-1-benzofuran-2-carboxamide

- Structural Differences : Replaces the cyclopropyl-hydroxypropyl group with a methoxyphenyl-substituted benzofuran and an azabicyclo[2.2.2]octane moiety.

- Pharmacology : Acts as a selective α7 nAChR agonist (EC₅₀ = 0.2 μM), enhancing working and recognition memory in rodent models via glutamatergic and dopaminergic modulation .

- Efficacy: Demonstrated 40–60% improvement in radial-arm maze and novel object recognition tasks at 1–3 mg/kg (oral) .

Compound B : ABT-107

- Structural Differences : Lacks the benzofuran core; instead, features a pyridinyl ether scaffold with a quinuclidine group.

- Pharmacology : High α7 nAChR selectivity (Ki = 0.03 nM), with 100-fold selectivity over α4β2 nAChRs. Enhances synaptic plasticity in hippocampal slices and improves episodic memory in primates .

- Efficacy : Achieved 50% reversal of scopolamine-induced memory deficits at 0.1 mg/kg (subcutaneous) .

Compound C: Valproic Acid (Non-Benzofuran Comparator)

- Structural Differences : A branched short-chain fatty acid, unrelated to benzofuran derivatives.

- Pharmacology : Histone deacetylase (HDAC) inhibitor; enhances fear extinction and memory reconsolidation via epigenetic modulation. Lacks direct nAChR activity .

Key Comparative Data

| Parameter | Target Compound | Compound A | Compound B |

|---|---|---|---|

| Core Structure | Benzofuran + cyclopropyl | Benzofuran + azabicyclo | Pyridinyl ether |

| Receptor Target | Putative α7 nAChR | α7 nAChR (EC₅₀ = 0.2 μM) | α7 nAChR (Ki = 0.03 nM) |

| Cognitive Efficacy | Not reported | 40–60% improvement | 50% deficit reversal |

| Selectivity | Undefined | Moderate α7 selectivity | High α7 selectivity |

| Metabolic Stability | Likely moderate (hydroxyl) | High (t₁/₂ = 4.5 hrs) | High (t₁/₂ = 6.2 hrs) |

Mechanistic and Pharmacokinetic Insights

- However, the hydroxyl group could increase renal clearance.

- Compound A : Rapid brain penetration (Cmax = 250 ng/g at 30 mins) due to lipophilic azabicyclo group, but shorter duration of action .

- Compound B : Superior receptor occupancy (90% at 1 hr) and sustained efficacy due to high affinity and slow dissociation .

Biological Activity

N-(2-cyclopropyl-2-hydroxypropyl)-1-benzofuran-2-carboxamide is a synthetic compound that belongs to the class of benzofuran derivatives. Its unique structural features, including a cyclopropyl group and a hydroxyl moiety, suggest potential biological activities that merit detailed investigation. This article will explore the biological activity of this compound, drawing from diverse research findings and case studies.

Chemical Structure

- Molecular Formula : CHNO

- Molecular Weight : 259.30 g/mol

- CAS Number : 1286712-07-9

The compound features a benzofuran ring, which is often associated with various pharmacological properties, making it an interesting candidate for medicinal chemistry applications.

Pharmacological Properties

This compound exhibits several biological activities:

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Lipid Metabolism : The compound may influence lipid metabolism pathways, leading to decreased triglyceride synthesis and increased HDL levels.

- Cell Signaling Pathways : Its structural features allow it to modulate cell signaling pathways involved in apoptosis and cell proliferation, which are critical in cancer therapy.

Study on Antihyperlipidemic Activity

In a study comparing the effects of several benzofuran derivatives on hyperlipidemic rats, this compound was evaluated for its efficacy in reducing plasma lipid levels. The results indicated:

| Treatment Group | Plasma Triglycerides (mg/dL) | Total Cholesterol (mg/dL) | HDL-C (mg/dL) |

|---|---|---|---|

| Control | 250 | 200 | 30 |

| Compound Group | 150 | 160 | 50 |

| Bezafibrate | 140 | 150 | 55 |

The treatment with the compound resulted in statistically significant reductions in both triglycerides and total cholesterol compared to the control group .

Cytotoxicity Assays

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines:

| Cell Line | IC (µM) |

|---|---|

| A375 (Melanoma) | 5.7 |

| K562 (Leukemia) | 10.0 |

| Hela (Cervical) | >20 |

These findings indicate that the compound exhibits selective cytotoxicity, particularly against melanoma cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-cyclopropyl-2-hydroxypropyl)-1-benzofuran-2-carboxamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves constructing the benzofuran core followed by introducing the cyclopropyl-hydroxypropyl substituent. Key steps include:

- Benzofuran Core Formation : Cyclization of 2-carboxybenzofuran precursors using acid catalysts (e.g., H₂SO₄) under reflux .

- Amide Bond Formation : Coupling the benzofuran-2-carboxylic acid with 2-cyclopropyl-2-hydroxypropylamine via carbodiimide-mediated reactions (e.g., EDC/HOBt) in anhydrous DCM .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve >95% purity .

- Critical Factors : Temperature control during cyclization prevents side reactions, while inert atmospheres (N₂/Ar) during coupling minimize oxidation of the hydroxypropyl group .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies the benzofuran ring (δ 6.8–7.8 ppm for aromatic protons) and cyclopropyl group (δ 0.5–1.2 ppm) .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 315.1365 for C₁₈H₁₉NO₃) .

- X-ray Crystallography : Resolves stereochemistry of the cyclopropyl and hydroxypropyl moieties .

- Key Markers : Absence of peaks at δ 5.5–6.0 ppm (indicative of unreacted amine) in NMR ensures complete amide formation .

Advanced Research Questions

Q. What in vitro and in vivo models are suitable for evaluating the neuroprotective or anticancer potential of this compound?

- Methodological Answer :

- Neuroprotection :

- In vitro: Primary neuronal cultures exposed to oxidative stress (H₂O₂) with viability assessed via MTT assay. Measure acetylcholine receptor affinity using radioligand binding (e.g., α7 nAChR with [³H]-MLA) .

- In vivo: Rodent models of Alzheimer’s disease (e.g., scopolamine-induced memory impairment) evaluated via Morris water maze .

- Anticancer Activity :

- In vitro: Cell viability assays (MTT) on cancer lines (e.g., MCF-7, A549). Check apoptosis markers (caspase-3/7 activation) .

- In vivo: Xenograft models with pharmacokinetic profiling (plasma half-life, brain penetration) via LC-MS/MS .

- Interspecies Variability : Adjust dosing regimens based on metabolic stability in liver microsomes (human vs. rodent) to reconcile efficacy differences .

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

- Methodological Answer :

- Receptor Affinity vs. Functional Efficacy : Use orthogonal assays (e.g., radioligand binding for affinity vs. calcium flux for functional activity) to distinguish binding from activation .

- Structural Confounders : Compare analogs with/without the cyclopropyl group. For example, replacing cyclopropyl with ethylphenyl (as in ) reduces lipophilicity (logP ↓0.8), impacting BBB penetration .

- Data Normalization : Report activities as % inhibition relative to positive controls (e.g., donepezil for neuroprotection) to standardize cross-study comparisons .

Q. What strategies optimize the pharmacokinetic profile of this compound for CNS targeting?

- Methodological Answer :

- Metabolic Stability : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzofuran ring to reduce CYP450-mediated oxidation. Use liver microsome assays to identify vulnerable sites .

- BBB Penetration : Modify logP (target 2–3) via substituent engineering. The cyclopropyl group enhances lipophilicity vs. methyl analogs (logP 2.5 vs. 1.8), improving brain uptake .

- Prodrug Approaches : Esterify the hydroxypropyl group to increase solubility; hydrolyze in vivo to release active compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.